11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)-
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Overview
Description
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- is a chemical compound belonging to the class of dibenzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- typically involves the reaction of 2-aminobenzoic acid with substituted 2-chloronitrobenzenes. This reaction leads to the formation of 5-substituted-aminoacyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets and pathways. Studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by affecting the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . This leads to cell cycle arrest in the G2/M phase and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 3-BROMO-5,10-DIHYDRO-: This compound has a similar core structure but with a bromine atom at the 3-position.
Dibenzepin: Another similar compound with a dimethylaminoethyl group at the 10-position and a methyl group at the 5-position.
Clobenzepam: A derivative with a chloro group at the 7-position and a dimethylaminoethyl group at the 10-position.
Uniqueness
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group at the 10-position makes it different from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacological effects.
Properties
CAS No. |
4231-97-4 |
---|---|
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-[3-(diethylamino)propyl]-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H25N3O/c1-3-22(4-2)14-9-15-23-19-13-8-7-12-18(19)21-17-11-6-5-10-16(17)20(23)24/h5-8,10-13,21H,3-4,9,14-15H2,1-2H3 |
InChI Key |
OJTXPGCWXBTARX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
Origin of Product |
United States |
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